N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine

Lipophilicity Drug design Partition coefficient

N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine (CAS 57684-27-2) is a tertiary amine-functionalized benzotriazole derivative with molecular formula C15H16N4 and a molecular weight of 252.31 g/mol. It is synthesized via a Mannich-type condensation of benzotriazole, formaldehyde, and N-methylbenzylamine, yielding a white powder with a melting point of 62 °C.

Molecular Formula C15H16N4
Molecular Weight 252.31 g/mol
CAS No. 57684-27-2
Cat. No. B3042337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-N-methyl-1H-benzotriazole-1-methanamine
CAS57684-27-2
Molecular FormulaC15H16N4
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)CN2C3=CC=CC=C3N=N2
InChIInChI=1S/C15H16N4/c1-18(11-13-7-3-2-4-8-13)12-19-15-10-6-5-9-14(15)16-17-19/h2-10H,11-12H2,1H3
InChIKeyHUVTWWKKTQIJRB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine (CAS 57684-27-2): A Strategic Benzotriazole-Methanamine Building Block for Research and Industrial Procurement


N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine (CAS 57684-27-2) is a tertiary amine-functionalized benzotriazole derivative with molecular formula C15H16N4 and a molecular weight of 252.31 g/mol . It is synthesized via a Mannich-type condensation of benzotriazole, formaldehyde, and N-methylbenzylamine, yielding a white powder with a melting point of 62 °C . The compound features a benzotriazole core linked through a methylene bridge to a tertiary amine bearing both benzyl and methyl N-substituents, imparting a calculated LogP of 2.52 and a topological polar surface area of 34 Ų . This structural motif places it within the broader class of N-substituted benzotriazole-1-methanamines, a family recognized for applications in corrosion inhibition, coordination chemistry, and pharmaceutical intermediate synthesis [1].

Why N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine Cannot Be Replaced by Simpler Benzotriazole Analogs


Generic substitution within the N-substituted benzotriazole-1-methanamine class is precluded by substantial differences in lipophilicity, steric profile, and electronic character that directly govern performance in application-critical parameters. The target compound (LogP 2.52) occupies a strategic intermediate hydrophobicity range: it is over 1.5 log units more lipophilic than the N,N-dimethyl analog (CAS 57684-30-7, LogP 0.95) yet significantly less hydrophobic than the N,N-dibenzyl analog (CAS 57684-32-9, LogP 4.09) . This LogP differential predicts marked differences in membrane permeability, organic-phase partitioning, and metal-surface adsorption behavior — all of which are critical for biological target engagement and corrosion inhibition performance. Furthermore, the mixed benzyl/methyl N-substitution pattern provides a unique steric and electronic environment distinct from both the symmetric dialkyl and diaryl congeners, affecting coordination geometry with metal ions and binding pocket complementarity in biological targets [1].

Quantitative Differentiation Evidence for N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine Versus Closest Analogs


LogP-Guided Selection: Intermediate Lipophilicity Between N,N-Dimethyl and N,N-Dibenzyl Analogs

The target compound exhibits a calculated LogP of 2.52, positioning it at a strategic midpoint between the N,N-dimethyl analog (CAS 57684-30-7, LogP 0.95) and the N,N-dibenzyl analog (CAS 57684-32-9, LogP 4.09). This represents a 1.57 log unit increase over the dimethyl analog and a 1.57 log unit decrease relative to the dibenzyl analog .

Lipophilicity Drug design Partition coefficient

Molecular Weight Optimization: Balancing Synthetic Accessibility with Target Engagement Potential

With a molecular weight of 252.31 g/mol, the target compound falls within the optimal lead-like space (MW < 300) while offering greater structural complexity than the N,N-dimethyl analog (MW 176.22). In contrast, the N,N-dibenzyl analog (MW 328.42) exceeds typical lead-like thresholds and the N-methyl-N-phenyl analog (CAS 15497-51-5, MW 238.29) offers reduced substitution diversity .

Molecular weight Lead-likeness Drug design

CYP450 Isozyme Selectivity: Structural Basis for Differentiated Biological Profiling

Structurally related N-aralkyl-1-aminobenzotriazole derivatives — specifically N-benzyl-1-aminobenzotriazole (BBT, CAS 105026-59-3) and N-alpha-methylbenzyl-1-aminobenzotriazole (alpha MB, CAS 105026-61-7) — have been demonstrated as potent, isozyme-selective mechanism-based inhibitors of cytochrome P450. In phenobarbital-induced guinea pig hepatic microsomes, alpha MB (10 µM) produced 88 ± 3% loss of 7-pentoxyresorufin O-dealkylase (PROD) activity versus only 35 ± 11% loss of 7-ethoxyresorufin O-deethylase (EROD) and 13 ± 7% loss of benzphetamine N-demethylase activity, while BBT showed 56 ± 6% PROD inhibition [1][2]. The target compound, featuring a methylene-spaced benzotriazole with mixed benzyl/methyl N-substitution, offers a distinct pharmacophoric geometry relative to these directly N-linked 1-aminobenzotriazole analogs, potentially conferring differentiated CYP isoform selectivity profiles [3].

Cytochrome P450 Isozyme selectivity Suicide inhibitor

Corrosion Inhibition Potential: Mannich Base Architecture Enhances Protective Efficacy Over Unsubstituted Benzotriazole

Benzotriazole derivatives bearing N-substituted methanamine groups (Mannich bases) have been consistently shown to outperform unsubstituted benzotriazole (BTA) in corrosion inhibition. A systematic study of Schiff and Mannich bases demonstrated that all studied benzotriazole derivatives were more effective than unsubstituted starting compounds, with the protective effect attributed to enhanced molecular hydrophobicity [1]. In a related study, methylbenzotriazole (M-BTA) achieved 96.05% inhibition efficiency on copper at 15 mM, exceeding the performance of unsubstituted BTA . The target compound, with its N-benzyl-N-methyl substitution pattern (LogP 2.52), provides a hydrophobicity profile consistent with potent surface adsorption while maintaining sufficient water solubility for practical formulation — a balance not achievable with either the highly polar dimethyl analog (LogP 0.95) or the poorly soluble dibenzyl analog (LogP 4.09) .

Corrosion inhibition Copper protection Mannich base

Rotatable Bond Count and Conformational Flexibility: Enhanced Receptor Adaptability Versus Rigid Analogs

The target compound possesses 4 rotatable bonds (methylene bridge, benzyl-CH2, N–CH3, and N–CH2–Ph torsion), providing greater conformational adaptability than the directly N-linked 1-aminobenzotriazole analogs BBT and alpha MB, which have fewer degrees of rotational freedom due to the absence of the methylene spacer [1]. However, it retains fewer rotatable bonds than the N,N-dibenzyl analog (6 rotatable bonds), which may suffer from excessive conformational entropy penalties upon binding .

Conformational flexibility Rotatable bonds Molecular recognition

Procurement-Relevant Application Scenarios for N-Benzyl-N-methyl-1H-benzotriazole-1-methanamine


Medicinal Chemistry Lead Optimization: Intermediate LogP Scaffold for CNS or Intracellular Targets

The target compound's LogP of 2.52 and molecular weight of 252.31 place it within ideal lead-like chemical space. For medicinal chemistry teams optimizing CNS-penetrant or intracellular-targeting small molecules, this intermediate lipophilicity — flanked by the overly polar dimethyl analog (LogP 0.95) and excessively hydrophobic dibenzyl analog (LogP 4.09) — provides a calibrated starting point for SAR exploration. The mixed benzyl/methyl N-substitution further enables divergent derivatization (N-debenzylation, N-demethylation, or quaternization) to fine-tune pharmacological properties without resorting to de novo scaffold synthesis .

CYP450 Metabolism Tool Compound Development: Unexplored Isozyme Selectivity Space

Existing N-aralkyl-1-aminobenzotriazole derivatives (BBT and alpha MB) are established as isozyme-selective, mechanism-based CYP450 inhibitors, with alpha MB achieving 88% inhibition of PROD activity at 10 µM while sparing EROD activity (35% inhibition) in guinea pig hepatic microsomes [1]. The target compound, incorporating a methylene spacer between the benzotriazole and the substituted amine — a structural feature absent from the directly N-linked ABT series — may access distinct P450 isoform selectivity profiles. For academic and industrial DMPK groups developing isozyme-selective probe molecules, this compound represents a structurally differentiated entry point for profiling CYP450 inhibition landscapes.

Corrosion Inhibitor Formulation: Balanced Hydrophobicity for Metalworking Fluids and Lubricants

The established class of benzotriazole Mannich bases consistently outperforms unsubstituted BTA in corrosion protection, with the enhanced efficacy attributed to increased molecular hydrophobicity driving stronger metal-surface adsorption [2]. The target compound's LogP of 2.52 predicts a hydrophobic film character superior to BTA (LogP 1.30–1.44) while retaining adequate solubility for aqueous and mixed-phase formulations — a balance that the N,N-dibenzyl analog (LogP 4.09) cannot achieve due to excessive hydrophobicity limiting formulation compatibility. This profile is particularly relevant for metalworking fluid, industrial lubricant, and cooling water treatment formulators seeking alternatives to standard BTA and tolyltriazole with improved film persistence .

Heterocyclic Synthesis Intermediate: Benzotriazole as a Synthetic Auxiliary

The benzotriazole-1-methanamine scaffold is well-established as a versatile synthetic auxiliary in heterocyclic chemistry, with the benzotriazolyl group serving as both an activating moiety and a leaving group in nucleophilic displacement reactions [3]. The target compound's tertiary amine, bearing differentiated benzyl and methyl substituents, offers orthogonal deprotection strategies (hydrogenolysis of the benzyl group vs. oxidative or acidic N-demethylation) that are unavailable in symmetric N,N-dialkyl or N,N-diaryl analogs. This synthetic versatility supports multi-step route design in pharmaceutical intermediate and fine chemical manufacturing.

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